3-Amino-6-methoxypyrazine-2-carboxylic acid

Overview

Description

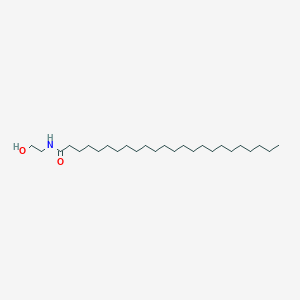

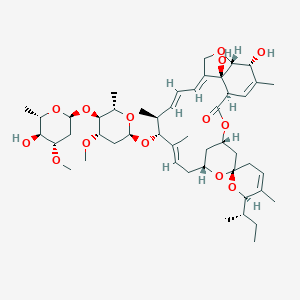

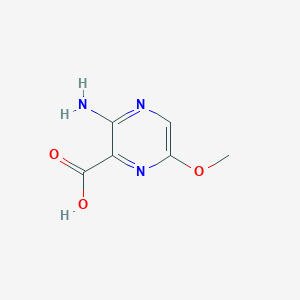

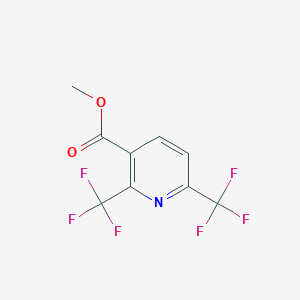

3-Amino-6-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound appears as a light-green to brown solid .

Synthesis Analysis

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves several stages. In one method, 6-bromo-3-(3-chlorophenyl)pteridine-2,4-dione is mixed with a 30% solution of sodium methoxide in anhydrous methanol. The mixture is heated at 130°C for 20 hours. The solvent is then removed, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 20 hours until the reaction is complete .Molecular Structure Analysis

The InChI code for 3-Amino-6-methoxypyrazine-2-carboxylic acid is 1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Methyl 3-amino-2-pyrazinecarboxylate, a related compound, has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines. It reacts with isocyanates and aroyl chlorides for conversion to pteridinediones .Physical And Chemical Properties Analysis

3-Amino-6-methoxypyrazine-2-carboxylic acid is a light-green to brown solid . Its molecular weight is 169.14 , and its linear formula is C6H7N3O3 .Scientific Research Applications

Synthesis and Antimicrobial Activity

3-Amino-6-methoxypyrazine-2-carboxylic acid, as a pyrazine derivative, is involved in the synthesis of new compounds with potential antimicrobial activities. Patel et al. (2011) demonstrated the synthesis of pyridine derivatives using substituted benzothiazoles and chloropyridine-carboxylic acid, leading to compounds with variable antimicrobial activities against bacteria and fungi. This research indicates the potential for pyrazine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biosynthesis and Enantiodifferentiation

Legrum et al. (2014) explored the biosynthesis of alkyl-methoxypyrazines, like 3-sec-butyl-2-methoxypyrazine, from natural amino acids in various species, using advanced gas chromatographic techniques. This research contributes to understanding the natural biosynthesis routes of methoxypyrazines, providing insights into the formation of these compounds in nature (Legrum, Slabizki, & Schmarr, 2014).

Corrosion Inhibition

Kaya et al. (2016) discussed the corrosion inhibition effects of amino acids, highlighting the functional groups –NH2 (amine) and –COOH (carboxylic acid) in their structures. While not directly mentioning 3-Amino-6-methoxypyrazine-2-carboxylic acid, this study provides a foundation for understanding how similar compounds might act as corrosion inhibitors due to their functional groups (Kaya, Tüzün, Kaya, & Obot, 2016).

Antimycobacterial Drug Development

Doležal et al. (2013) synthesized a series of esters of the 3-aminopyrazine-2-carboxylic acid as potential antimycobacterial drugs. These compounds were evaluated for their in vitro antimycobacterial activity, demonstrating the potential of pyrazine derivatives in developing new treatments for tuberculosis (Doležal, Vobicková, Servusová, & Paterová, 2013).

Photoreactivity and Molecular Structure Studies

Pagacz-Kostrzewa et al. (2021) investigated the UV-induced photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid in argon matrices, identifying new isomers and discussing the photoreactivity of this compound. Such studies are crucial for understanding the stability and reactivity of pyrazine derivatives under different conditions (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Safety And Hazards

properties

IUPAC Name |

3-amino-6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOLVBWVBBRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methoxypyrazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)